molecular formula C19H26ClN3O2 B5025911 1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine

1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine

Cat. No.: B5025911
M. Wt: 363.9 g/mol
InChI Key: UZFFTAGIZXCXIK-UHFFFAOYSA-N
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Description

1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a piperidine ring substituted with a methoxyethoxy group

Properties

IUPAC Name

1-[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c1-22-13-16(19(21-22)15-4-3-5-17(20)12-15)14-23-8-6-18(7-9-23)25-11-10-24-2/h3-5,12-13,18H,6-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFFTAGIZXCXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)Cl)CN3CCC(CC3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole ring.

    Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and an appropriate carbonyl compound.

    Introduction of the methoxyethoxy group:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring or the piperidine ring is oxidized to form corresponding oxides or hydroxyl derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the compound to reduce the pyrazole ring or the piperidine ring to form corresponding reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyrazole ring or the piperidine ring are replaced with other functional groups. Common reagents include halides, amines, and alcohols.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. It is used in preclinical and clinical studies to evaluate its efficacy and safety.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, with improved properties. It is also used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to receptors: The compound may bind to specific receptors on the surface of cells, such as G-protein coupled receptors or ion channels, leading to the activation or inhibition of signaling pathways.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, such as kinases or proteases, leading to the modulation of cellular processes.

    Interaction with DNA or RNA: The compound may interact with DNA or RNA, leading to the inhibition of gene expression or the disruption of nucleic acid synthesis.

The specific molecular targets and pathways involved depend on the biological activity of the compound and the context in which it is used.

Comparison with Similar Compounds

1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-methoxyethoxy)piperidine can be compared with other similar compounds, such as:

    1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-hydroxyethoxy)piperidine: This compound differs by having a hydroxyethoxy group instead of a methoxyethoxy group, which may affect its chemical and biological properties.

    1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-ethoxyethoxy)piperidine: This compound differs by having an ethoxyethoxy group instead of a methoxyethoxy group, which may affect its solubility and reactivity.

    1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-4-(2-propoxyethoxy)piperidine: This compound differs by having a propoxyethoxy group instead of a methoxyethoxy group, which may affect its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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